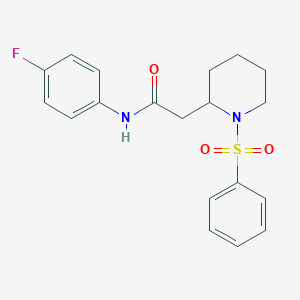

6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

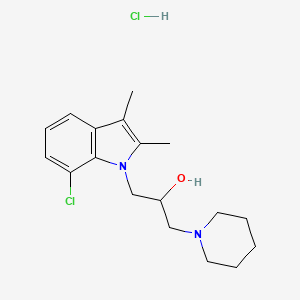

Compounds with acetylpiperazine groups are often used in medicinal chemistry due to their bioactive properties . They are typically part of larger molecules and can contribute to the overall activity of the compound.

Synthesis Analysis

The synthesis of similar compounds often involves acylation reactions of piperazine with various anhydrides or acid chlorides . The specific synthesis route for “6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one” would depend on the exact structure and functional groups present.Molecular Structure Analysis

The molecular structure of similar compounds can be determined using spectroscopic methods such as 1H NMR and 13C NMR . These techniques provide information about the types of atoms in the molecule and their connectivity.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the acetyl group and the piperazine ring . The specific reactions would depend on the other functional groups present in the molecule.Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Research has focused on the synthesis of complex molecules involving piperazine units, showcasing methodologies that could potentially apply to synthesizing and modifying "6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one". For instance, studies have detailed the hydrolysis of acetylenecarboxylic acid derivatives with amines, leading to compounds that undergo hydrolysis into pyruvic acid, carbon dioxide, and the corresponding amines, highlighting reactions relevant to modifying pyridazinone and piperazine structures (Iwanami et al., 1964). Similarly, the synthesis of octahydro-7-phenylpyrazino[2,1-b][3]benzazepines from piperazine derivatives underlines the versatility of piperazine-based frameworks in constructing complex heterocycles (Ohnmacht & Marie, 1991).

Antiproliferative and Antimicrobial Activities

Compounds containing piperazine and pyridazinone moieties have been investigated for their biological activities, including antiproliferative and antimicrobial effects. For example, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate demonstrated promising antiproliferative activity towards human cancer cells, attributed to its role as a tubulin polymerization inhibitor (Minegishi et al., 2015). This suggests potential research avenues for "this compound" in cancer therapy. Additionally, the synthesis and microbial studies of new pyridine derivatives, including piperazine compounds, have revealed significant antibacterial and antifungal activities, indicating the potential utility of similar structures in developing new antimicrobial agents (Patel & Agravat, 2007).

Enzyme Inhibition

Research on aminopyridazines as acetylcholinesterase inhibitors has highlighted the critical role of the pyridazine ring and the importance of specific substituents for high enzyme inhibition, providing insights into the design of enzyme inhibitors using pyridazinone structures (Contreras et al., 1999).

Environmental Applications

Studies have also explored the environmental implications of related compounds. For instance, the development of enzyme-linked immunosorbent assays for the detection of hydroxytriazines, decomposition products of s-triazine herbicides, underscores the environmental monitoring applications of similar chemical frameworks (Kido et al., 1997).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibitacetylcholinesterase (AChE) and poly ADP-ribose polymerases (PARP-1) . These enzymes play crucial roles in neurological function and DNA repair, respectively.

Biochemical Pathways

The inhibition of AChE and PARP-1 can affect several biochemical pathways. AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine . Inhibition of AChE can therefore lead to an increase in acetylcholine levels, enhancing cholinergic transmission.

PARP-1 is involved in the repair of DNA single-strand breaks . Its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells that are deficient in certain DNA repair pathways.

Pharmacokinetics

Similar compounds have shown good bioavailability and selective targeting .

Result of Action

The inhibition of AChE can lead to enhanced cholinergic transmission, which can have various effects depending on the specific context. For example, it can improve cognitive function in conditions characterized by cholinergic deficiency .

The inhibition of PARP-1 can lead to the accumulation of DNA damage, particularly in cells deficient in certain DNA repair pathways. This can result in cell death, particularly in cancer cells .

Direcciones Futuras

Propiedades

IUPAC Name |

6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-13(23)20-8-10-21(11-9-20)18(25)17-15(26-2)12-16(24)22(19-17)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJHKPSVFFLVCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2861578.png)

![(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2861582.png)

![3-(3,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-[(3,4-Difluorophenyl)methyl]piperazin-2-one;hydrochloride](/img/structure/B2861594.png)

![ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate](/img/structure/B2861595.png)